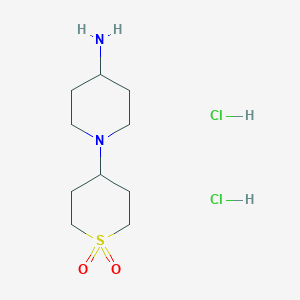
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2O2S. It is known for its unique structure, which includes a piperidine ring and a thiopyran ring with a dioxido group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride typically involves the following steps:
Formation of the thiopyran ring: The thiopyran ring is synthesized through a cyclization reaction involving a suitable precursor, such as a dithiol or a thioether.
Oxidation: The thiopyran ring is then oxidized to introduce the dioxido group, using oxidizing agents like hydrogen peroxide or peracids.
Formation of the piperidine ring: The piperidine ring is synthesized separately through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.
Coupling reaction: The thiopyran and piperidine rings are coupled together using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt.
Formation of the dihydrochloride salt: The final compound is obtained by treating the coupled product with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions and high-purity reagents. The process typically includes:
Batch or continuous flow reactors: These reactors are used to carry out the cyclization, oxidation, and coupling reactions under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Quality control: The final product is subjected to rigorous quality control tests, including spectroscopic and chromatographic analysis, to ensure its purity and consistency.
化学反応の分析
Types of Reactions
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: The compound can be reduced to remove the dioxido group or to modify its existing structure.
Substitution: The compound can undergo substitution reactions to introduce new functional groups or to modify its existing structure.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids, and other oxidizing agents are commonly used for oxidation reactions.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly used for reduction reactions.
Substitution reagents: Halogens, alkylating agents, and other electrophiles are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: The oxidation of this compound can lead to the formation of sulfoxides or sulfones.
Reduction: The reduction of the compound can lead to the formation of thiols or thioethers.
Substitution: The substitution reactions can lead to the formation of various derivatives with different functional groups.
科学的研究の応用
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biological studies to investigate its potential effects on cellular processes and to identify its molecular targets.
Medicine: The compound is being studied for its potential therapeutic applications, including its effects on various diseases and its potential as a drug candidate.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Binding to receptors: The compound can bind to specific receptors on the surface of cells, leading to the activation or inhibition of signaling pathways.
Enzyme inhibition: The compound can inhibit the activity of specific enzymes, leading to changes in cellular processes and metabolic pathways.
Modulation of gene expression: The compound can modulate the expression of specific genes, leading to changes in protein synthesis and cellular function.
類似化合物との比較
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride can be compared with other similar compounds, such as:
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)piperazine: This compound has a similar structure but contains a piperazine ring instead of a piperidine ring.
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)methanamine: This compound has a similar structure but contains a methanamine group instead of a piperidinamine group.
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetate: This compound has a similar structure but contains an acetate group instead of a piperidinamine group.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which make it a valuable compound for scientific research and industrial applications.
特性
IUPAC Name |
1-(1,1-dioxothian-4-yl)piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S.2ClH/c11-9-1-5-12(6-2-9)10-3-7-15(13,14)8-4-10;;/h9-10H,1-8,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWDHNASJBJCMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2CCS(=O)(=O)CC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716630 |
Source


|
| Record name | 4-(4-Aminopiperidin-1-yl)-1lambda~6~-thiane-1,1-dione--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156407-08-7 |
Source


|
| Record name | 4-(4-Aminopiperidin-1-yl)-1lambda~6~-thiane-1,1-dione--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

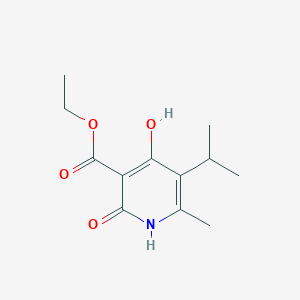
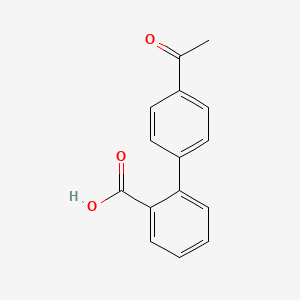
![3-Hydroxythieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B6328636.png)




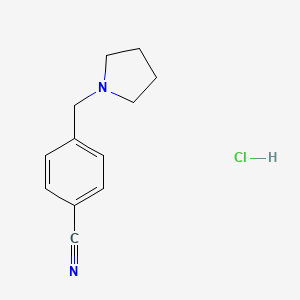
![N-[3-bromo-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6328673.png)
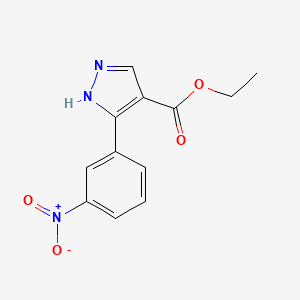
![[(3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methyl]-amine hydrochloride](/img/structure/B6328686.png)
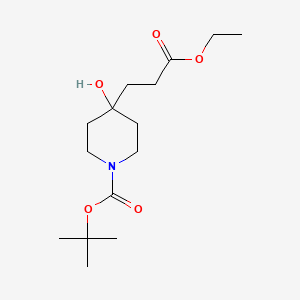
![1-Boc-4-(hydroxymethyl)-4-[(benzyloxy)methyl]piperidine](/img/structure/B6328705.png)
